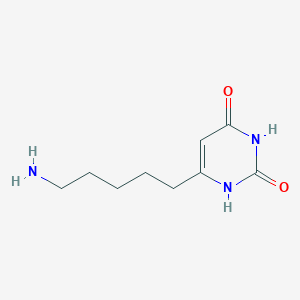
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 5-bromopentylamine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The aminopentyl group allows the compound to form hydrogen bonds and electrostatic interactions with nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its potential use as an antiviral or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the aminopentyl substitution.
5-Aminopentylpyrimidine: A similar compound with different substitution patterns on the pyrimidine ring.
Uniqueness
6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the aminopentyl group, which enhances its ability to interact with biological macromolecules. This makes it a valuable compound for medicinal chemistry and biochemical research.
Propriétés
Numéro CAS |
474314-65-3 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-(5-aminopentyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c10-5-3-1-2-4-7-6-8(13)12-9(14)11-7/h6H,1-5,10H2,(H2,11,12,13,14) |
Clé InChI |
QZFDMVQBSXELRY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)NC1=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















